1-Methyl-5-[(methylamino)methyl]indoline
Description
Significance of the Indoline (B122111) Scaffold in Contemporary Medicinal Chemistry
The indoline scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a cornerstone in modern drug discovery. nih.gov Its structural rigidity and the presence of a nitrogen atom that can act as a hydrogen bond donor or acceptor contribute to its ability to interact with a wide range of biological receptors. nih.gov This has led to the development of indoline-based compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. nih.govnih.gov
The non-coplanar nature of the two rings in the indoline structure enhances the water solubility of compounds containing this scaffold, a desirable property for drug candidates. nih.gov Furthermore, the indoline nucleus can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This chemical tractability enables medicinal chemists to design and synthesize libraries of indoline derivatives to explore structure-activity relationships (SAR) and optimize lead compounds. nih.govnih.gov
Contextualization of 1-Methyl-5-[(methylamino)methyl]indoline within Substituted Indoline Derivatives
This compound belongs to a specific class of substituted indoline derivatives characterized by two key modifications: N-methylation at the 1-position and a methylaminomethyl group at the 5-position. The introduction of a methyl group at the N-1 position has been shown in some studies to enhance the biological activity of indoline compounds. nih.gov
The substitution at the 5-position of the indoline ring is a common strategy in the design of new drug candidates. The synthesis of 5-substituted indolines can be achieved through various methods, including the functionalization of 5-nitroindoline (B147364). nih.govacs.org For instance, 5-nitroindoline can be N-alkylated and the nitro group subsequently reduced to an amine, which can then be further modified. nih.gov The synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine, a related compound, has been reported as a convenient intermediate for creating various disubstituted 1-(indolin-5-yl)methanamines, which are of interest for their potential pharmacological properties. mdpi.com
While specific research on the biological activities of this compound is not extensively documented in publicly available literature, its structural features suggest it could be of interest in areas where other 5-substituted and N-methylated indolines have shown promise.
Below is a data table with the known chemical properties of this compound:
| Property | Value | Source |
| CAS Number | 906352-81-6 | synquestlabs.comvwr.com |
| Molecular Formula | C11H16N2 | synquestlabs.comcymitquimica.com |
| Molecular Weight | 176.26 g/mol | synquestlabs.comcymitquimica.com |
| Appearance | Orange liquid | cymitquimica.com |
| Purity | 90% | vwr.comcymitquimica.com |
Historical Developments in the Discovery and Investigation of Indoline-Based Compounds
The scientific exploration of indole (B1671886) chemistry, the parent structure of indoline, dates back to the 19th century with the study of the dye indigo. guidechem.com The formal investigation of drugs containing the indoline structure, however, is a more recent development. nih.gov Initially, much of the focus was on indole itself, a key component of the amino acid tryptophan and various alkaloids. guidechem.com
Over the years, the focus expanded to include the reduced form, indoline. The development of new synthetic methodologies has played a crucial role in advancing the study of indoline derivatives. organic-chemistry.org For example, palladium-catalyzed reactions have provided efficient routes to substituted indolines. organic-chemistry.org The synthesis of indoline itself can be achieved through the reduction of indole, for which various methods have been developed, including the use of sodium borohydride (B1222165) in acetic acid. nih.gov
The investigation of indoline-based compounds has led to the discovery of molecules with significant therapeutic potential. For instance, some indoline derivatives have been evaluated as 5-HT2C receptor agonists for the treatment of obesity. nih.gov
Emerging Research Directions for this compound and Analogues
While direct research on this compound is limited, emerging trends in the study of analogous compounds offer insights into potential future research directions.
One promising area is the development of dual inhibitors, where a single molecule targets multiple enzymes. For example, indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are involved in inflammatory processes. nih.gov The synthesis of these compounds often involves the decoration of the indoline scaffold at the N-1 and C-5 positions, suggesting that this compound could be a scaffold for similar dual-target drugs. nih.gov
Another area of active research is the development of indoline derivatives as cytotoxic agents for cancer therapy. Studies have shown that certain N-substituted indoline derivatives exhibit significant cytotoxic activity against cancer cell lines. nih.gov For example, the compound N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline has demonstrated effective cytotoxic activity. nih.gov The structural similarity of this compound to these compounds suggests its potential as a lead structure for new anticancer agents.
Furthermore, the synthesis of aminomethylindole derivatives through reactions like the Mannich reaction highlights the accessibility of compounds with similar functionalities to this compound. researchgate.net These derivatives are being explored for a variety of therapeutic applications, and the methodologies used could be applied to the synthesis and further modification of the target compound.
The development of novel synthetic routes to 5-substituted indoles and indolines continues to be an active area of research, which will undoubtedly facilitate the synthesis and evaluation of a wider range of derivatives, including analogues of this compound. luc.edu
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(1-methyl-2,3-dihydroindol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-12-8-9-3-4-11-10(7-9)5-6-13(11)2/h3-4,7,12H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUPWFNEDMKWGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)N(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640303 | |
| Record name | N-Methyl-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-81-6 | |
| Record name | 2,3-Dihydro-N,1-dimethyl-1H-indole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906352-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Theoretical and Computational Investigations of 1 Methyl 5 Methylamino Methyl Indoline
Quantum Chemical Calculations of 1-Methyl-5-[(methylamino)methyl]indoline
Quantum chemical calculations are fundamental in predicting the physicochemical properties and reactivity of a molecule before its synthesis and experimental characterization.
Density Functional Theory (DFT) for Electronic Structure and Stability Prediction
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and stability of molecules. By solving the Schrödinger equation for a system of electrons, DFT can determine the optimized geometry of this compound, providing insights into its bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional conformation and intrinsic stability. Furthermore, DFT calculations can yield thermodynamic parameters such as the total energy, enthalpy, and Gibbs free energy, which are indicative of the compound's stability under various conditions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electron transfer processes.
Interactive Data Table: Hypothetical FMO Analysis Data
| Parameter | Energy (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. researchgate.netnih.govuni-muenchen.de It is used to predict the sites susceptible to electrophilic and nucleophilic attack. nih.gov Different colors on the MEP map denote varying electrostatic potentials; typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue represents areas of positive potential (electron-poor, attractive to nucleophiles). nih.gov An MEP analysis of this compound would identify the most reactive sites, guiding the understanding of its intermolecular interactions.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with biological targets.
Molecular Docking Studies to Predict Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. jbcpm.comnih.gov This technique is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its biological target. nih.govorientjchem.org By simulating the docking of this compound into the active site of a specific protein, researchers could predict its potential biological activity. The results are often expressed as a docking score, which estimates the binding free energy, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. alliedacademies.org
Interactive Data Table: Hypothetical Molecular Docking Data
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
| Not Specified | Data not available | Data not available |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of molecules over time. For a flexible molecule like this compound, MD simulations can provide critical insights into its conformational stability and how it behaves when interacting with biological targets. The simulation tracks the movements of each atom by solving Newton's equations of motion, revealing the molecule's preferred shapes and flexibility in various environments.
The conformational landscape of this compound is influenced by the rotational freedom of the exocyclic [(methylamino)methyl] side chain and the puckering of the five-membered indoline (B122111) ring. MD simulations can explore these degrees of freedom to identify low-energy, stable conformations. Analysis of the simulation trajectory, often by measuring the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), helps quantify this stability. RMSD tracks the average deviation of the molecule's backbone atoms from a reference structure, with stable values indicating the system has reached equilibrium. nih.gov RMSF, on the other hand, measures the fluctuation of individual atoms, highlighting the most flexible regions of the molecule, such as the side chain. For similar isoindoline (B1297411) esters, MD simulations have shown that ligand-receptor complexes can achieve structural stability, with RMSD values plateauing within a range of 1.5–2.0 Å over a 100-nanosecond trajectory. mdpi.com
When studying the binding dynamics, the compound is placed in the active site of a target protein, and the simulation is run to observe the stability of the complex. This approach validates docking results by providing a dynamic view of the interactions. mdpi.com The simulation can reveal whether key interactions, such as hydrogen bonds or hydrophobic contacts, are maintained over time, thus confirming a stable binding mode. For related heterocyclic compounds, MD simulations have been used to confirm that a ligand-protein complex stabilizes after a certain period (e.g., 25 nanoseconds), indicating a stable and favorable binding process. nih.gov
Table 1: Representative Parameters from a Hypothetical MD Simulation of this compound
| Parameter | Description | Typical Value/Observation | Significance |
| Simulation Time | Total duration of the simulation. | 100-200 ns | Allows for sufficient sampling of conformational space. |
| RMSD (Backbone) | Root Mean Square Deviation of the indoline ring atoms relative to the starting structure. | Plateaus at ~2.0 Å | Indicates the conformational stability of the core scaffold. nih.gov |
| RMSF (Side Chain) | Root Mean Square Fluctuation of the atoms in the [(methylamino)methyl] group. | Higher than ring atoms | Highlights the flexibility of the binding moiety. |
| Interaction Stability | Persistence of key hydrogen bonds or hydrophobic interactions with a target protein. | >80% of simulation time | Suggests a strong and stable binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. neliti.comresearchgate.net For this compound, a QSAR model could be developed to predict its potential efficacy against a specific biological target, provided a dataset of structurally similar indoline derivatives with known activities is available. eurjchem.com
The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. For indoline derivatives, relevant descriptors might include topological indices (e.g., Wiener index), electronic descriptors (e.g., dipole moment, HOMO/LUMO energies), and steric parameters. researchgate.netnih.gov
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that relates a combination of these descriptors to the observed biological activity (e.g., IC₅₀ values). neliti.com A statistically robust QSAR model, validated through methods like leave-one-out cross-validation, can then be used to predict the activity of new or untested compounds like this compound. nih.gov For instance, a QSAR study on indomethacin (B1671933) derivatives found that descriptors related to the index of refraction and electronegativity were crucial for modeling their anti-inflammatory activity. nih.gov Similarly, studies on other indole-based compounds have successfully used QSAR to predict anticancer or enzyme inhibitory activities. nih.govnih.gov
Table 2: Examples of Molecular Descriptors for QSAR Analysis of Indoline Derivatives
| Descriptor Class | Specific Descriptor | Description | Potential Influence on Activity |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons in reactions or interactions. nih.gov |
| Topological | Wiener Index (W) | A distance-based index related to molecular branching and size. | Correlates with molecular surface area and intermolecular forces. nih.gov |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Measures the hydrophobicity of the molecule, affecting membrane permeability. |
| Steric | Molar Refractivity (Mr) | A measure of the total polarizability of a mole of a substance. | Relates to the volume of the molecule and its potential for van der Waals interactions. nih.gov |
In Silico Prediction of Reactivity and Potential Interaction Pathways
Chemical Reactivity Indices and Kinetic Stability Assessment
The chemical reactivity and kinetic stability of this compound can be assessed using methods rooted in Density Functional Theory (DFT). tandfonline.comfrontiersin.org These calculations provide insights into the molecule's electronic structure, identifying regions that are most likely to participate in chemical reactions.
Key parameters derived from DFT are the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's capacity to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of kinetic stability; a larger gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron. researchgate.net
From these orbital energies, several chemical reactivity descriptors can be calculated. These "conceptual DFT" indices, such as electronegativity (χ), chemical hardness (η), and softness (S), provide a quantitative framework for predicting reactivity. frontiersin.org For example, chemical hardness (proportional to the HOMO-LUMO gap) quantifies the molecule's resistance to changes in its electron distribution. By mapping the distribution of these orbitals and related properties like the Molecular Electrostatic Potential (MEP), specific reactive sites on the molecule can be visualized. tandfonline.com For this compound, the nitrogen atoms and the aromatic ring are expected to be key sites for interactions.
Table 3: Calculated Chemical Reactivity Indices for a Model Indoline Structure
| Reactivity Index | Formula | Interpretation | Relevance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. researchgate.net | A larger gap implies higher stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. | Harder molecules are less reactive. |
| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Relates to the "escaping tendency" of electrons. | Governs electron transfer in reactions. nih.gov |
| Electronegativity (χ) | -µ | Measures the power of an atom or group to attract electrons. | Predicts the nature of chemical bonding. nih.gov |
Exploration of Potential Biological Interaction Mechanisms at a Theoretical Level
Molecular docking is a primary computational method for exploring how this compound might interact with a biological target at the atomic level. thesciencein.orgnih.gov This technique predicts the preferred orientation of the ligand when bound to a receptor, forming a stable complex. The process involves sampling numerous possible conformations of the ligand within the receptor's binding site and scoring them based on binding energy. ajchem-a.com
For this compound, docking studies would likely focus on the interactions formed by its key functional groups. The secondary amine in the side chain can act as a hydrogen bond donor and acceptor, while the tertiary amine of the indoline ring can also accept a hydrogen bond. The aromatic portion of the indoline scaffold can participate in favorable π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. mdpi.com
Docking studies on similar indole (B1671886) derivatives have successfully identified key interactions that drive binding affinity. For example, studies on indole-based inhibitors targeting various enzymes have shown that hydrogen bonds and pi-stacking interactions are often critical for potent activity. nih.govmdpi.com The results of a docking simulation are typically visualized to analyze the binding pose and the specific interactions, providing a rational basis for the molecule's potential biological activity and guiding further structural optimization. nih.gov
Computational Elucidation of Synthetic Reaction Mechanisms for Indoline Scaffolds
Computational chemistry, particularly DFT, is instrumental in elucidating the detailed mechanisms of chemical reactions used to construct complex molecular frameworks like the indoline scaffold. acs.orgrsc.org By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be mapped out. This allows chemists to understand reaction pathways, predict the feasibility of a proposed synthetic step, and explain observed selectivity. orientjchem.org
Several synthetic routes to indoline and indole scaffolds have been investigated computationally. For instance, DFT calculations have been used to study the rhodium-catalyzed C-H functionalization of indoles, revealing that the reaction proceeds through a carbonium ylide intermediate followed by a proton transfer. acs.org These calculations can determine the activation energy barriers for competing pathways, thereby explaining why one product is formed over another.
Other examples include the computational study of palladium-catalyzed C-N/C-C coupling strategies for forming substituted indoles, where the mechanism of each catalytic step can be modeled. organic-chemistry.org Theoretical investigations into the Friedel-Crafts reactions of indoles have also been performed to understand the factors controlling enantioselectivity, showing how non-covalent interactions between the substrate and a chiral catalyst dictate the stereochemical outcome. acs.org These computational insights are invaluable for optimizing reaction conditions and designing new, more efficient synthetic strategies for producing indoline-based molecules. researchgate.net
Advanced Research Avenues and Future Directions for 1 Methyl 5 Methylamino Methyl Indoline
Rational Design of Novel 1-Methyl-5-[(methylamino)methyl]indoline Analogues
Rational drug design is a cornerstone of modern medicinal chemistry, enabling the creation of new molecules with enhanced potency, selectivity, and favorable pharmacological properties. mdpi.com For analogues of this compound, this approach involves leveraging computational models and a deep understanding of structure-activity relationships to guide synthetic efforts. nih.govnih.gov By building upon the simulated 3D structure of a biological target, researchers can design novel inhibitors that fit precisely into binding pockets, providing a basis for new drug development. nih.gov This target-oriented strategy has been successfully applied to other indole-based compounds to create potent and selective agents. nih.gov
The structural flexibility of the indoline (B122111) core allows for extensive modifications. nih.gov This adaptability is crucial for fine-tuning the physicochemical properties of potential drug candidates. A rational approach to synthesizing derivatives, such as 5-amino-substituted 2-oxindoles, has demonstrated that even a small number of well-planned synthetic steps can yield compounds with promising biological activity. nih.gov This methodology paves the way for the systematic exploration of the chemical space around the this compound scaffold to develop novel therapeutic agents.
Hybrid Molecule Design Incorporating Other Biologically Active Scaffolds
A promising strategy in drug design is the creation of hybrid molecules, which involves conjugating two or more distinct, biologically active scaffolds to generate a single chemical entity with potentially synergistic or multi-target effects. nih.gov This approach, often referred to as molecular conjugation, can connect different functional groups or scaffolds, with or without a linker, to produce highly promising drug candidates. nih.govmdpi.com
For this compound, this could involve linking the indoline core to other pharmacologically relevant structures. For instance, indole (B1671886) moieties have been successfully tethered to pyrimidine (B1678525) and thienopyrimidine scaffolds, creating hybrid compounds with intriguing structural diversity and biological potential. researchgate.net Similarly, conjugates of indolo researchgate.netmdpi.comquinoline with hydroxycinnamic acids (HCA) have been explored for their anticancer properties. mdpi.com The design of such hybrids can lead to compounds with dual inhibitory activities, such as the development of indole derivatives that act as both PDK1 and Aurora Kinase A inhibitors, which is particularly relevant in oncology. researchgate.net This strategy could be applied to this compound to create novel molecules capable of modulating multiple biological pathways simultaneously.
Development of Prodrug Strategies for Improved Therapeutic Profiles
Prodrug design is a well-established strategy to overcome undesirable physicochemical and pharmacokinetic properties of a parent drug, such as poor solubility or limited bioavailability. nih.govmdpi.com A prodrug is an inactive or poorly active compound that is chemically or enzymatically converted in vivo to the active parent drug. nih.gov This approach offers a versatile tool for optimizing drug delivery and should be considered a key part of the development process, not merely a last resort. nih.gov
Application of Combinatorial Chemistry and High-Throughput Screening in Indoline Discovery
Combinatorial chemistry has become an indispensable tool in modern drug discovery, allowing for the rapid synthesis of large libraries of related compounds. nih.gov This approach is particularly well-suited for exploring the chemical diversity of scaffolds like indoline. Solid-phase organic synthesis (SPOS) has been instrumental in developing effective methodologies for producing substituted indoles, enabling the creation of extensive libraries for biological screening. nih.govnih.gov
Recent technological advancements have further accelerated this process. Automated synthesis using acoustic dispensing ejection (ADE) technology allows for the miniaturized, nano-scale production of small molecule libraries at unprecedented speeds. rug.nl This method can generate libraries of thousands of novel compounds, such as indole derivatives, with minimal material consumption, making it ideal for high-throughput screening (HTS). rug.nl Furthermore, HTS methods utilizing microdroplet reactions combined with mass spectrometry can rapidly determine the optimal conditions for synthesizing derivatives, significantly shortening development timelines compared to conventional bulk-phase reactions. nih.govresearchgate.net The application of these advanced synthetic and screening technologies to the this compound scaffold would enable the swift identification of new derivatives with improved potency and desirable pharmacokinetic properties. nih.gov
Strategies for Addressing Challenges in Indoline-Based Drug Development
Despite the promise of the indoline scaffold, its development into therapeutic agents faces challenges common to many drug candidates, including the emergence of drug resistance and suboptimal pharmacokinetic profiles.
Overcoming Acquired Drug Resistance Mechanisms
Acquired drug resistance is a major obstacle in cancer therapy and other treatments, often rendering initially effective drugs useless. nih.gov One of the primary mechanisms of multidrug resistance (MDR) is the increased activity of efflux pumps like P-glycoprotein (P-gp), which actively remove drugs from the cell, lowering their intracellular concentration. researchgate.net
Research into indoline derivatives has revealed promising strategies to circumvent this issue. Certain 1-acylated indoline-5-sulfonamides have been shown to overcome MDR. nih.gov These compounds exhibit good inhibitory activity against carbonic anhydrase XII (CA XII), a protein that can interact with and influence the activity of P-gp. nih.gov By inhibiting CA XII, these indoline derivatives may help restore the sensitivity of resistant tumor cells to chemotherapeutic agents. nih.gov Another key advantage is that some indoline-5-sulfonamides retain their antiproliferative activity under hypoxic conditions, a common feature of the tumor microenvironment that often contributes to drug resistance. nih.gov Designing analogues of this compound that incorporate features for inhibiting resistance-associated proteins like P-gp or CA XII could lead to more durable and effective therapies. researchgate.net
Optimizing Pharmacokinetic Parameters (excluding specific data)
A successful drug candidate must possess an adequate pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion (ADME). High failure rates in drug development are often linked to poor prediction of a drug's metabolic fate. mdpi.com Therefore, optimizing these parameters is a critical step.
A metabolism-guided optimization approach has proven effective for other indole-related structures. mdpi.com For a series of tryptophanol-derived isoindolinones, researchers identified the primary sites of metabolic attack by cytochrome P450 enzymes at the C2 and C3 positions of the indole ring. mdpi.com Based on this finding, they introduced a bromine atom at the C2 position, which sterically and electronically shielded the vulnerable site, leading to a significant improvement in metabolic stability. mdpi.com This strategy of identifying and blocking metabolic "hotspots" could be applied to this compound. Additionally, computational tools can be used to predict the ADME properties of designed analogues early in the discovery process. researchgate.net It is also important to assess interactions with transporters like P-glycoprotein, as compounds can be either substrates or inhibitors of this pump, which significantly affects their pharmacokinetic behavior. rsc.org
Integration of Artificial Intelligence and Machine Learning in Indoline Research and Development
Furthermore, AI and ML models are instrumental in establishing Structure-Activity Relationships (SAR). By learning from existing data on the biological activity of various indoline derivatives, these models can identify key structural features that are crucial for a compound's efficacy and selectivity. mdpi.com This understanding allows medicinal chemists to rationally design new molecules with improved pharmacological profiles. The application of AI extends to predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new indoline candidates, helping to identify potential liabilities early in the development process. nih.gov
The core applications of AI and ML in the context of indoline research are multifaceted and continue to expand.
Key Applications of AI/ML in Indoline Research:
Target Identification and Validation: Analyzing biological data to identify and validate new molecular targets for which indoline derivatives could be effective modulators. astrixinc.com
High-Throughput Virtual Screening: Rapidly screening millions of virtual indoline compounds to prioritize those with the highest probability of binding to a biological target. astrixinc.comnih.gov
De Novo Drug Design: Generating entirely new indoline-based molecular structures with desired properties using generative AI models.
SAR and QSAR Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel indoline derivatives based on their chemical structure. mdpi.com
Predictive Toxicology: Using ML algorithms to forecast the potential toxicity of indoline compounds, thereby reducing the likelihood of late-stage failures.
While the application of AI specifically to "this compound" is not extensively documented in publicly available research, the methodologies are broadly applicable to the entire class of indoline compounds. As more data on indoline derivatives become available, the predictive power and utility of AI and ML in this area are expected to grow significantly, paving the way for the rapid discovery of next-generation therapeutics. researchgate.net
Translational Research and Potential Clinical Development Pipelines for Indoline Derivatives
Translational research for indoline derivatives focuses on bridging the gap between basic laboratory discoveries and their application in clinical practice. This involves taking promising compounds, identified through initial screening and optimization, and advancing them through a pipeline of preclinical and clinical studies. The structural versatility of the indoline scaffold has led to the investigation of its derivatives for a wide array of therapeutic applications, including cancer, inflammation, and infectious diseases. nih.govmdpi.comnih.gov
The development pipeline for an indoline-based drug candidate typically follows a structured progression from preclinical evaluation to human clinical trials.
Preclinical Development: Before a compound can be tested in humans, it must undergo rigorous preclinical evaluation. This stage involves:
In Vivo Efficacy Studies: Testing the compound in animal models of disease to confirm its therapeutic effect. For example, indoline derivatives developed as α1A-adrenoceptor antagonists have been evaluated in rat models to assess their potency and uroselectivity. acs.org
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Assessing how the drug is absorbed, distributed, metabolized, and excreted by the body, and how it affects the body.
Toxicology Studies: Evaluating the safety of the compound in animal models to identify potential adverse effects and determine a safe dose range for initial human trials.
One notable example is an indoline-based dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which, after extensive in vitro and in vivo characterization, advanced into Phase 1a human trials. acs.org This demonstrates the successful translation of a rationally designed indoline derivative from the laboratory toward clinical application.
Clinical Development Pipeline: Human clinical trials are conducted in several phases, each with a specific purpose:
Phase I: The first in-human trials, typically conducted in a small group of healthy volunteers. The primary goal is to assess the safety, tolerability, and pharmacokinetic profile of the drug. The aforementioned dual 5-LOX/sEH inhibitor successfully completed Phase 1a trials with no reported drug-related adverse events. acs.org
Phase II: These trials are conducted in a larger group of patients with the target disease. The main objectives are to evaluate the drug's efficacy and to further assess its safety.
Phase III: Large-scale, multicenter trials involving hundreds to thousands of patients. This phase is designed to confirm the drug's effectiveness, monitor side effects, compare it to standard treatments, and collect information that will allow the drug to be used safely.
Phase IV: Post-marketing studies conducted after the drug is approved and on the market. These studies gather additional information on the drug's risks, benefits, and optimal use in the general population.
The table below summarizes the developmental stages and therapeutic targets for representative indoline derivatives based on published research findings.
| Compound Class | Therapeutic Target | Developmental Stage | Research Findings |
| Indoline Derivatives | α1A-Adrenoceptor | Preclinical (in vivo) | Identified potent and selective antagonists with high uroselectivity in rat models, suggesting potential for treating benign prostatic hyperplasia. acs.org |
| Indoline-based Compounds | 5-Lipoxygenase (5-LOX) and soluble Epoxide Hydrolase (sEH) | Phase 1a Clinical Trial | A dual inhibitor demonstrated anti-inflammatory properties and completed Phase 1a trials without drug-related adverse events. acs.org |
| Indoline Derivatives | Tubulin Polymerization | Preclinical (in vitro/in vivo) | A specific derivative, compound 9d, showed potent antiproliferative activity against various cancer cell lines and inhibited tumor growth by targeting the colchicine (B1669291) binding site of tubulin. nih.gov |
| Indoline-2-carboxamides | Trypanosoma brucei | Preclinical (in vivo) | Optimized compounds demonstrated brain-penetrant properties and inhibitory activity against the parasite responsible for human African trypanosomiasis in mouse models. acs.org |
While "this compound" itself is primarily a research chemical, the broader class of indoline derivatives shows significant promise for translation into clinically useful drugs for a variety of diseases. synquestlabs.com Continued research and development are essential to fully realize the therapeutic potential of this versatile chemical scaffold.
Q & A
Q. How can computational modeling bridge gaps between in vitro and in vivo efficacy data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
